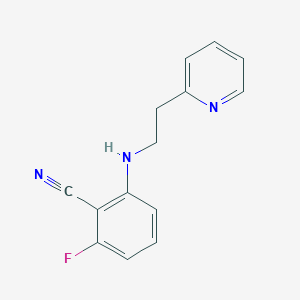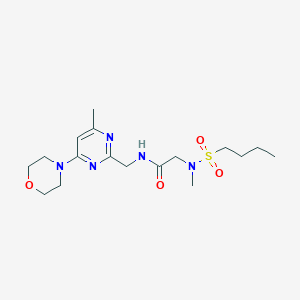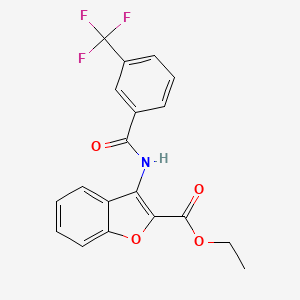
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in the inflammatory response. It has also been suggested that this compound may have an effect on the expression of certain genes that are involved in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide has anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide has been found to have antimicrobial properties against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a suitable candidate for various research applications. However, one of the limitations of using this compound is its limited solubility in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the research on N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide. One potential direction is the study of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide and its potential applications in various fields of scientific research.
Conclusion:
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. While there are limitations to the use of this compound in lab experiments, there are several future directions for research on N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide that may lead to new discoveries and potential applications.
Méthodes De Synthèse
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide can be synthesized using different methods. One of the most common methods is the reaction between mesityl hydrazine and 2-bromo-2-methylpropionyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yields and high purity.
Applications De Recherche Scientifique
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-8(2)13(19)16-15-18-17-14(20-15)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOKZUILJMTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2625108.png)
![1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2625113.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625114.png)
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/no-structure.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2625118.png)
![1-(1-Phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2625119.png)
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]propanamide](/img/structure/B2625120.png)


![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2625124.png)
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2625125.png)
![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2625127.png)
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2625128.png)
